

# Preclinical Administration Protocols for AT-035 (Izokibep)

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

AT-035, now known as izokibep (and formerly as ABY-035), is a novel, small protein therapeutic designed to selectively inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3][4] Developed using Affibody® technology, izokibep is an 18.6 kDa ligand trap composed of two IL-17A-specific Affibody® domains and an albumin-binding domain. This unique structure confers high potency and an extended plasma half-life.[1][3] Preclinical studies have demonstrated the efficacy of AT-035 in models of inflammation, paving the way for its clinical development in various autoimmune diseases, including psoriasis, psoriatic arthritis, and uveitis.[1][3]

These application notes provide a detailed overview of the administration protocols for **AT-035** in key preclinical studies, designed to guide researchers in the replication and further investigation of its therapeutic potential.

## **Mechanism of Action: IL-17A Inhibition**

AT-035 (izokibep) functions as a potent IL-17A antagonist. It acts as a ligand trap, with its two Affibody® domains binding to the IL-17A homodimer with high affinity. This binding prevents IL-17A from interacting with its receptor, IL-17R, on target cells such as keratinocytes and fibroblasts. By blocking this interaction, AT-035 inhibits the downstream signaling cascade that



leads to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.[1]



Click to download full resolution via product page

Figure 1: Mechanism of action of AT-035 (izokibep) in the IL-17A signaling pathway.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key preclinical studies of AT-035.

| IC50 (ng/mL) |
|--------------|
| 0.4          |
| 3.5          |
| 41           |
|              |
|              |



| In Vivo Efficacy                                                                                                                           | Dose for Complete Inhibition (mg/kg) |
|--------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|
| AT-035 (Izokibep)                                                                                                                          | 0.1                                  |
| Ixekizumab                                                                                                                                 | 3.0                                  |
| Secukinumab                                                                                                                                | 5.0                                  |
| Table 2: In vivo efficacy of AT-035 in a murine keratinocyte chemoattractant (KC) model. The endpoint was the inhibition of IL-17A-induced |                                      |
| KC secretion.[1]                                                                                                                           |                                      |

## **Experimental Protocols**

# In Vitro Potency Assessment in Normal Human Dermal Fibroblasts (NHDF)

Objective: To determine the in vitro potency of **AT-035** in inhibiting IL-17A-induced proinflammatory cytokine production.

### Methodology:

- Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in appropriate fibroblast basal medium supplemented with growth factors.
- Assay Preparation:
  - Prepare serial dilutions of AT-035, ixekizumab, and secukinumab in an assay buffer.
  - The assay buffer consists of fibroblast basal medium with growth-promoting factors, 9 μM human serum albumin (HSA), 0.06 nM human IL-17A, and 10 fM IL-1β.[1]
- Cell Stimulation:
  - Plate NHDFs in multi-well plates and allow them to adhere.
  - Add the prepared dilutions of the test molecules to the cells in triplicate.







- Stimulate the cells for 16 hours.[1]
- Endpoint Measurement:
  - After the incubation period, collect the cell culture supernatants.
  - Quantify the concentration of IL-6 in the supernatants using an IL-6-specific ELISA, following the manufacturer's instructions.[1]
- Data Analysis:
  - Calculate the half-maximal inhibitory concentration (IC50) for each compound.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the in vitro potency assessment of **AT-035**.



# In Vivo Efficacy in a Murine Keratinocyte Chemoattractant (KC) Model

Objective: To assess the in vivo efficacy of **AT-035** in a murine model of IL-17A-driven inflammation.

#### Methodology:

- Animal Model:
  - Utilize a murine model where subcutaneous (SC) administration of human recombinant IL-17A induces the secretion of the keratinocyte chemoattractant (KC), also known as CXCL1.[1]
  - Use 6 animals per compound and dose level.[1]
- Drug Administration:
  - Administer AT-035, ixekizumab, or secukinumab via subcutaneous injection at varying doses.
  - The specific vehicle and volume of administration are not detailed in the available literature.
- Induction of Inflammation:
  - Administer human recombinant IL-17A subcutaneously to induce KC secretion.
  - The timing of AT-035 administration relative to the IL-17A challenge is not specified in the available literature.
- Sample Collection and Analysis:
  - Collect relevant biological samples (e.g., plasma or tissue homogenates) at a predetermined time point after IL-17A administration.
  - Determine KC concentrations using a KC-quantification ELISA kit.[1]



- Data Analysis:
  - Inhibit KC secretion in a dose-dependent manner for each compound.
  - Determine the dose required for complete inhibition of KC secretion.



Click to download full resolution via product page



Figure 3: Experimental workflow for the in vivo murine KC model.

### Conclusion

The preclinical data for **AT-035** (izokibep) demonstrate its high potency in neutralizing IL-17A both in vitro and in vivo. The administration protocols outlined in these application notes provide a foundation for further research into the therapeutic applications of this promising molecule. Future studies may explore different administration routes, dosing frequencies, and formulations to optimize its therapeutic index for various inflammatory and autoimmune conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. affibody.se [affibody.se]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Administration Protocols for AT-035 (Izokibep)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#at-035-administration-protocols-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com